Crystal Structure: Monoclinic C2 Lattice Parameters vs. Available ortho-Iodobenzamide Structures
The single-crystal X-ray structure of N-(4-ethylphenyl)-2-iodobenzamide has been solved and refined in the monoclinic space group C2 with unit-cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, yielding R1 = 0.053 for 2043 observed reflections [1]. This fully determined structure provides unambiguous molecular geometry, including the torsion angle between the benzamide and N-aryl planes, which dictates the presentation of the iodine atom for halogen bonding and cross-coupling reactivity. In contrast, the closest analog N-(4-methylphenyl)-2-iodobenzamide (CAS 62303-05-3) has no publicly reported single-crystal structure; only predicted physicochemical properties are available, with a predicted boiling point of 339.0 ± 35.0 °C and a predicted density of 1.631 ± 0.06 g/cm³ versus 352.3 ± 35.0 °C and 1.573 ± 0.06 g/cm³ for the 4-ethyl compound . The availability of an experimentally determined crystal structure for the target compound represents an irreplaceable asset for computational docking, polymorph prediction, and crystallographic fragment screening that the 4-methyl analog cannot currently support.
| Evidence Dimension | Availability of experimentally determined single-crystal X-ray structure and unit-cell parameters |
|---|---|
| Target Compound Data | Monoclinic C2; a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, R1 = 0.053 (2043 reflections) |
| Comparator Or Baseline | N-(4-methylphenyl)-2-iodobenzamide (CAS 62303-05-3): No publicly reported single-crystal structure. Only predicted BP 339.0±35.0 °C and density 1.631±0.06 g/cm³ available. |
| Quantified Difference | Target compound has a fully refined crystal structure (R1 = 0.053); comparator lacks any reported crystal structure. |
| Conditions | Single-crystal X-ray diffraction at room temperature (T = 291 K); structure solved by vector-search methods (PATTY option of DIRDIF). |
Why This Matters
For any structure-based drug design, patent filing requiring solid-state characterization, or polymorph screening campaign, the availability of a high-quality single-crystal structure is a go/no-go criterion that eliminates the 4-methyl analog from consideration.
- [1] Moers, F. G.; Smits, J. M. M.; Beurskens, P. T.; Thuring, J. W.; Zwanenburg, B. J. Chem. Crystallogr. 1995, 25 (7), 429–432. Crystal data: monoclinic, C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, R1 = 0.053 for 2043 reflections. View Source
